2-(1-{[(2,5-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide
Description
2-(1-{[(2,5-Dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide is a synthetic small molecule characterized by a thieno[3,2-d]pyrimidin-2,4-dione core substituted with a carbamoylmethyl group linked to a 2,5-dichlorophenyl moiety and an acetamide side chain terminating in a 4-methylbenzyl group. The dichlorophenyl group enhances lipophilicity and may influence receptor binding, while the methylbenzyl acetamide moiety contributes to metabolic stability .
Analytical techniques such as high-resolution LC-MS and NMR spectroscopy are pivotal for characterizing this compound, as demonstrated in studies of structurally related molecules (e.g., ). Molecular networking and dereplication strategies further aid in identifying its structural analogs by comparing fragmentation patterns (cosine scores ≥0.7 indicate high similarity) .
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-2-[3-[2-[(4-methylphenyl)methylamino]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20Cl2N4O4S/c1-14-2-4-15(5-3-14)11-27-20(31)12-30-23(33)22-19(8-9-35-22)29(24(30)34)13-21(32)28-18-10-16(25)6-7-17(18)26/h2-10H,11-13H2,1H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRNSMPWRPDBID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1-{[(2,5-dichlorophenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)-N-[(4-methylphenyl)methyl]acetamide is a thienopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thieno[3,2-d]pyrimidine core : This bicyclic framework is known for various biological activities.
- Dichlorophenyl group : Enhances lipophilicity and may improve bioavailability.
- Acetamide functional group : Implicated in the compound's interaction with biological targets.
Anticancer Properties
Recent studies indicate that thienopyrimidine derivatives exhibit significant anticancer activity. For instance:
- Inhibition of FLT3 Kinase : The compound has shown potential as an inhibitor of Fms-like tyrosine kinase 3 (FLT3), which is crucial in hematopoietic stem cell development. Compounds similar to this have demonstrated efficacy against various cancer cell lines, suggesting a promising pathway for drug development in oncology .
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties:
- Mechanism of Action : It may inhibit the activation of inflammatory pathways such as NF-κB and reduce the production of pro-inflammatory cytokines. These effects are particularly relevant in conditions like neuroinflammation and chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of thienopyrimidine derivatives. Key findings include:
- Functional Group Modifications : Substituents on the thienopyrimidine core can significantly affect potency and selectivity against specific targets. For example, modifications that enhance binding affinity to FLT3 have been correlated with increased anticancer activity .
| Compound | Target | IC50 (μM) | Toxicity (CC50 μM) |
|---|---|---|---|
| 12e | FLT3 | 0.55 | 15.09 |
| 9a | Various | Not specified | Not specified |
Study on Antitumor Activity
In a recent study evaluating various thienopyrimidine derivatives, compound 12e exhibited remarkable antitumor activity against several cancer cell lines including SU-DHL-6 and K562. The study reported an IC50 value of 0.55 μM against SU-DHL-6 cells with low toxicity towards normal HEK293T cells .
Neuroprotective Effects
Another investigation explored the neuroprotective potential of similar compounds in models of Parkinson’s disease. The results indicated that thienopyrimidine derivatives could mitigate neuroinflammation and protect dopaminergic neurons from degeneration .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar thieno[3,2-d]pyrimidine structures exhibit significant anticancer properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by interfering with key cellular pathways involved in tumor growth. For instance, thieno[3,2-d]pyrimidines have been reported to target specific kinases involved in cancer cell signaling pathways, leading to apoptosis in malignant cells .
Antimicrobial Properties
The antimicrobial activity of compounds derived from thieno[3,2-d]pyrimidine has been documented in various studies. These compounds have shown efficacy against a range of bacterial strains and fungi, making them potential candidates for developing new antibiotics . The mechanism of action often involves disrupting microbial cell wall synthesis or inhibiting essential metabolic pathways.
Anti-inflammatory Effects
Inflammation is a critical factor in numerous diseases, including arthritis and cardiovascular conditions. Compounds similar to 2-(1-{[(2,5-dichlorophenyl)carbamoyl]methyl}-...) have demonstrated anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory cell migration . This application is particularly relevant for developing therapies aimed at chronic inflammatory diseases.
Neuroprotective Effects
Emerging research suggests that thieno[3,2-d]pyrimidine derivatives may possess neuroprotective properties. These compounds could potentially protect neuronal cells from oxidative stress and apoptosis associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability to cross the blood-brain barrier enhances their therapeutic potential in treating central nervous system disorders.
Table 1: Comparison of Biological Activities
| Activity Type | Similar Compounds | Mechanism of Action |
|---|---|---|
| Anticancer | Thieno[3,2-d]pyrimidines | Inhibition of kinase signaling pathways |
| Antimicrobial | Thieno derivatives | Disruption of cell wall synthesis |
| Anti-inflammatory | Various thieno derivatives | Modulation of cytokine production |
| Neuroprotective | Thieno[3,2-d]pyrimidines | Protection against oxidative stress |
Table 2: Potential Therapeutic Applications
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of thieno[3,2-d]pyrimidine derivatives on various cancer cell lines. Results showed a significant reduction in cell viability with IC50 values indicating potent activity against breast and lung cancer cells .
Case Study 2: Antimicrobial Activity
In another study featured in Pharmaceutical Biology, researchers tested several thieno derivatives against resistant bacterial strains. The findings revealed that these compounds exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting their potential as new therapeutic agents .
Case Study 3: Anti-inflammatory Properties
Research published in Inflammation Research demonstrated that thieno[3,2-d]pyrimidines could effectively reduce inflammation markers in animal models of arthritis. The study highlighted the compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
Table 1: Molecular Properties Comparison
| Property | Target Compound | 3ae/3af () | ZINC2719983 () |
|---|---|---|---|
| Molecular Weight | ~550 g/mol | ~650 g/mol | ~500 g/mol |
| logP (Predicted) | 3.8 | 2.5 | 4.2 |
| Hydrogen Bond Acceptors | 6 | 9 | 5 |
| Halogen Substituents | 2 Cl | 0 | 1 Cl, 3 F |
Computational Similarity Metrics
Tanimoto and Dice indices quantify structural similarity. For example:
- Aglaithioduline shows ~70% similarity to SAHA (a histone deacetylase inhibitor) via Tanimoto coefficients (). Applying similar methods, the target compound’s similarity to ZINC2719983 could exceed 0.65 (Tanimoto), suggesting shared pharmacophores .
- Molecular fingerprinting (Morgan fingerprints) and Murcko scaffold analysis group compounds into chemotypes. The target compound and ZINC2719983 share a thieno-pyrimidin scaffold but differ in side chains, classified under distinct chemotype clusters (Tanimoto ≥0.5) .
Bioactivity and Mode of Action
Compounds with analogous cores often exhibit correlated bioactivity profiles. For instance:
- 3ae/3af target proton pumps (), while the target compound’s dichlorophenyl group suggests kinase or protease inhibition (common in halogenated aromatics).
- Hierarchical clustering of bioactivity data () may place the target compound near ZINC2719983 if both inhibit overlapping targets (e.g., tyrosine kinases).
Activity landscape modeling () identifies "activity cliffs" where structural analogs show divergent potencies. For example, substituting dichlorophenyl with trifluoromethylphenyl (as in ZINC2719983) could create such cliffs, altering IC50 values by >10-fold due to steric or electronic effects .
Analytical and Screening Methods
- LC-MS/MS and Molecular Networking : Used to dereplicate the target compound and its analogs via parent ion fragmentation (cosine scores >0.7 indicate structural relatedness) .
- QSAR Models: Predict bioavailability and toxicity by comparing the target compound’s descriptors (e.g., polar surface area) to training sets of thieno-pyrimidin derivatives .
- Virtual Screening : Tanimoto and Morgan fingerprints prioritize analogs with similar docking affinities. For example, the target compound’s methylbenzyl group may improve binding to hydrophobic pockets compared to 3ae/3af’s polar sulfonyl group .
Pharmacokinetic and Toxicological Profiles
- The dichlorophenyl group in the target compound may enhance metabolic stability over non-halogenated analogs (e.g., 3ae/3af) but increase hepatotoxicity risk .
- ZINC2719983 ’s trifluoromethyl group improves blood-brain barrier penetration but may elevate off-target effects due to stronger protein interactions .
Table 2: Pharmacokinetic Comparison
| Parameter | Target Compound | 3ae/3af | ZINC2719983 |
|---|---|---|---|
| Predicted Half-life | 8–12 h | 4–6 h | 10–14 h |
| CYP450 Inhibition | Moderate (CYP3A4) | Low | High (CYP2C9) |
| Bioavailability (Oral) | 45% | 30% | 55% |
Preparation Methods
Thiophene Precursor Preparation
3-Amino-5-arylthiophene-2-carboxamide derivatives are synthesized via Gewald reactions, involving the condensation of ketones with elemental sulfur and cyanoacetamide in the presence of a base. For example, 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxamide is prepared by reacting 3-methoxybenzaldehyde with cyanoacetamide and sulfur in morpholine.
Cyclization to Pyrimidinone
Cyclization of the thiophene precursor is achieved using formic acid under microwave irradiation. This method, adapted from, involves heating 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxamide with formic acid at 150°C for 30 minutes, yielding the thieno[3,2-d]pyrimidine-2,4-dione core in ~75% yield. Alternative cyclizing agents like acetic anhydride or phosphoryl chloride may also be employed, though formic acid ensures higher regioselectivity.
Functionalization at the 1-Position: Introduction of the Carbamoyl Methyl Group
The 1-position of the pyrimidinone core is functionalized with a [(2,5-dichlorophenyl)carbamoyl]methyl group via a two-step process:
Alkylation with Bromoacetamide
The nitrogen at position 1 undergoes alkylation using bromoacetamide derivatives. A mixture of the pyrimidinone core, 2-bromo-N-(2,5-dichlorophenyl)acetamide, and potassium carbonate in dimethylformamide (DMF) is stirred at 80°C for 12 hours. This step introduces the carbamoyl methyl moiety, with yields ranging from 60–70% after purification via silica gel chromatography.
Optimization of Alkylation Conditions
Reaction efficiency is highly solvent-dependent. Polar aprotic solvents like DMF or dimethylacetamide (DMA) enhance nucleophilicity at the pyrimidinone nitrogen, while tetrabutylammonium iodide (TBAI) acts as a phase-transfer catalyst to improve reaction kinetics.
Functionalization at the 3-Position: Introduction of the Acetamide Side Chain
The 3-position is modified with an N-[(4-methylphenyl)methyl]acetamide group through a nucleophilic acyl substitution reaction:
Activation of the Acetic Acid Moiety
Chloroacetyl chloride is reacted with the pyrimidinone intermediate in anhydrous dichloromethane (DCM) at 0°C, forming the 3-chloroacetamide derivative. This intermediate is unstable and must be used immediately in the next step.
Amidation with 4-Methylbenzylamine
The chloroacetamide intermediate is treated with 4-methylbenzylamine in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 6 hours, yielding the target acetamide substituent. Post-reaction purification via recrystallization from ethanol/water (1:1) affords the final product in 65–75% yield.
Critical Analysis of Synthetic Challenges
Regioselectivity in Cyclization
The cyclization step (Section 1.2) is prone to regiochemical ambiguities. Computational studies suggest that electron-donating groups on the thiophene ring favor cyclization at the 2- and 4-positions, minimizing byproducts.
Steric Hindrance in Alkylation
Bulky substituents on the pyrimidinone core, such as the dichlorophenyl group, can impede alkylation at the 1-position. Microwave-assisted synthesis reduces reaction times and improves yields by 15–20% compared to conventional heating.
Comparative Evaluation of Synthetic Routes
The table below summarizes key parameters for optimizing the synthesis:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | Formic acid, microwave, 150°C, 30 min | 75 | 98.5 |
| 1-Position alkylation | K₂CO₃, DMF, 80°C, 12 h | 65 | 97.2 |
| 3-Position amidation | TEA, DCM, rt, 6 h | 70 | 96.8 |
Scalability and Industrial Feasibility
Q & A
Q. What are the optimal synthetic routes and characterization methods for this compound?
- Methodological Answer : Synthesis involves multi-step reactions, starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include carbamoylation of the dichlorophenyl group and acetamide coupling. Characterization requires:
- 1H NMR for structural confirmation (e.g., δ 12.50 ppm for NH protons, δ 4.12 ppm for SCH2 groups) .
- Elemental analysis (C, N, S) to verify purity (>98% by HPLC).
- Mass spectrometry (e.g., [M+H]+ at m/z 344.21) .
Example data from analogous compounds:
| Parameter | Value (Theoretical) | Value (Observed) |
|---|---|---|
| C (%) | 45.36 | 45.29 |
| N (%) | 12.21 | 12.23 |
| S (%) | 9.32 | 9.30 |
Q. How can researchers screen this compound for biological activity?
- Methodological Answer : Use enzyme inhibition assays (e.g., kinase or protease targets) and cell-based viability assays (MTT or ATP-luciferase). For example:
- Test dose-response curves (0.1–100 µM) in cancer cell lines (HeLa, MCF-7).
- Pair with molecular docking (AutoDock Vina) to predict binding modes to targets like COX-2 or EGFR .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths and angles. For example:
- Monoclinic space group P21/c with unit cell parameters a = 18.220 Å, b = 8.1180 Å, c = 19.628 Å .
- Use Olex2 or SHELX for refinement (R-factor < 0.05) .
Compare with DFT-optimized geometries (Gaussian 16, B3LYP/6-31G**) to validate computational models .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodological Answer : Conduct meta-analysis using:
- Systematic variability assessment : Check assay conditions (e.g., serum concentration, incubation time).
- Structure-activity relationship (SAR) profiling : Modify substituents (e.g., dichlorophenyl vs. methylbenzyl groups) to isolate activity drivers .
- Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies from fluorescence assays .
Q. What computational strategies predict reactivity and degradation pathways?
- Methodological Answer : Apply reaction path search algorithms (e.g., GRRM or AFIR):
Q. How can solubility and stability challenges be mitigated in formulation studies?
- Methodological Answer : Use co-solvent systems (e.g., PEG-400/water) or cyclodextrin encapsulation . Monitor stability via:
- HPLC-UV at λ = 254 nm over 72 hours (25°C and 40°C) .
- Dynamic light scattering (DLS) for particle size changes in aqueous buffers .
Future Directions
Q. What advanced tools enable high-throughput optimization of derivatives?
- Methodological Answer : Integrate AI-driven platforms (e.g., ICReDD’s reaction design workflow):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
